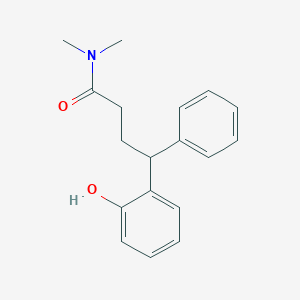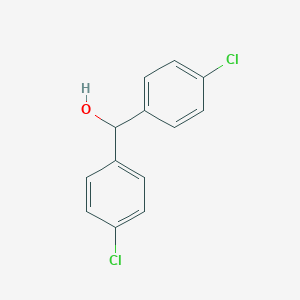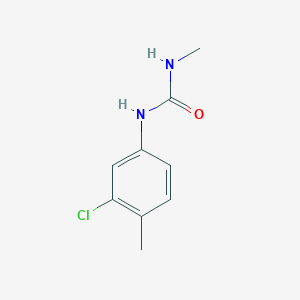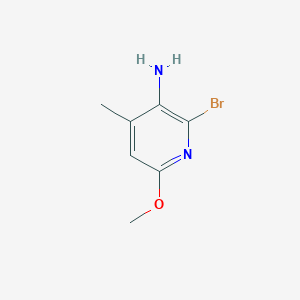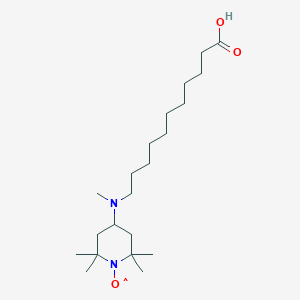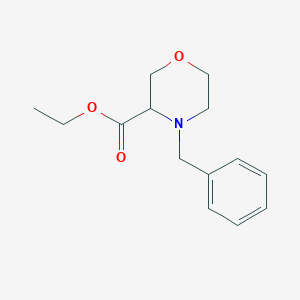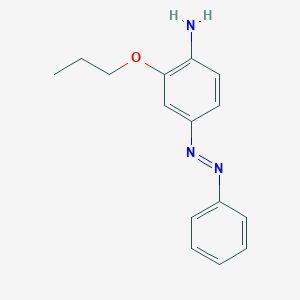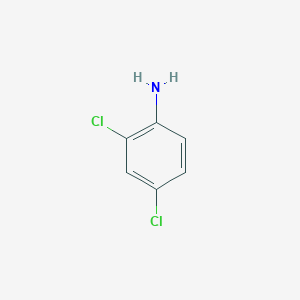![molecular formula C10H15NO B164993 [3-Amino-4-(propan-2-yl)phenyl]methanol CAS No. 130766-93-7](/img/structure/B164993.png)
[3-Amino-4-(propan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-4-(propan-2-yl)phenyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [3-Amino-4-(propan-2-yl)phenyl]methanol is not well understood. However, it has been proposed that it may act through the inhibition of enzymes involved in the inflammatory response, or through the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that [3-Amino-4-(propan-2-yl)phenyl]methanol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells. Additionally, it has been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [3-Amino-4-(propan-2-yl)phenyl]methanol in lab experiments include its low toxicity and potential for use in various fields. However, its limitations include its limited solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
For research on [3-Amino-4-(propan-2-yl)phenyl]methanol include further investigation of its mechanism of action, as well as its potential applications in drug development, organic synthesis, and material science. Additionally, studies on its toxicity and pharmacokinetics may provide valuable information for its use in clinical settings.
Méthodes De Synthèse
[3-Amino-4-(propan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-nitroacetophenone with isopropylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product can be isolated and purified through recrystallization.
Applications De Recherche Scientifique
[3-Amino-4-(propan-2-yl)phenyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated for its anti-cancer and anti-inflammatory properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
130766-93-7 |
|---|---|
Nom du produit |
[3-Amino-4-(propan-2-yl)phenyl]methanol |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(3-amino-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
Clé InChI |
JNCRNRKEOXWCNM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)CO)N |
Synonymes |
Benzenemethanol, 3-amino-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



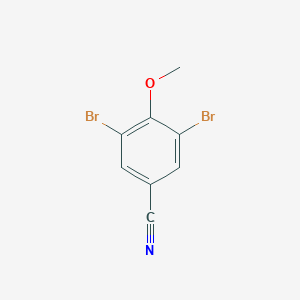
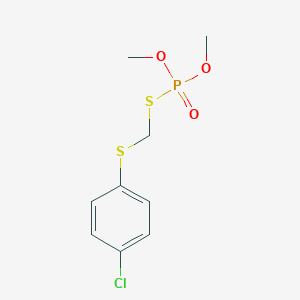
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)

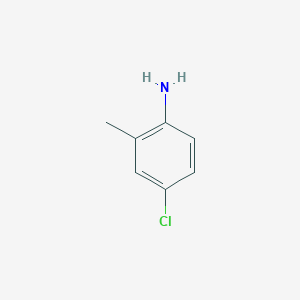
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
